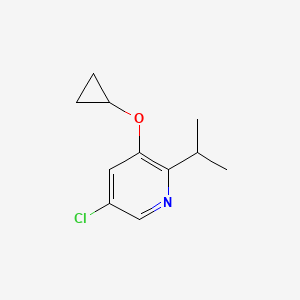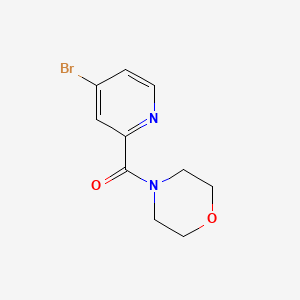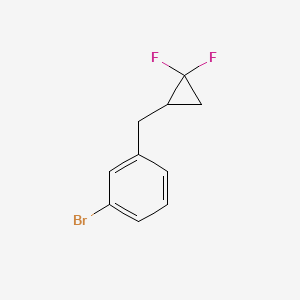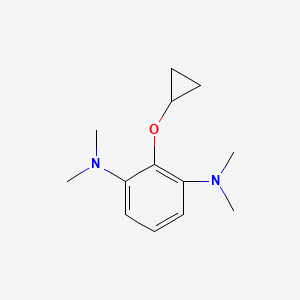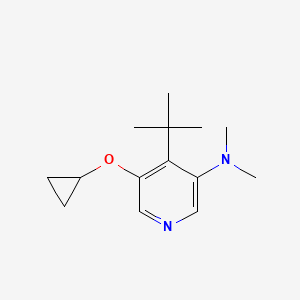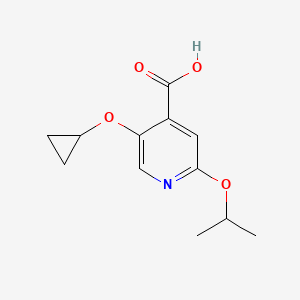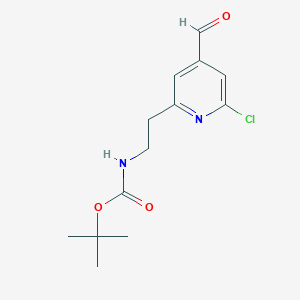
Tert-butyl 2-(6-chloro-4-formylpyridin-2-YL)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(6-chloro-4-formylpyridin-2-YL)ethylcarbamate is a chemical compound with the molecular formula C13H17ClN2O3 and a molecular weight of 284.74 g/mol . This compound is characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and a formyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-chloro-4-formylpyridin-2-YL)ethylcarbamate typically involves the reaction of 6-chloro-4-formylpyridine with tert-butyl carbamate under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(6-chloro-4-formylpyridin-2-YL)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-(6-chloro-4-formylpyridin-2-YL)ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(6-chloro-4-formylpyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group may also participate in interactions with biological molecules, contributing to the compound’s overall biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate: Similar structure but with different substitution patterns on the pyridine ring.
Tert-butyl 2-chloro-4-formylpyridin-3-ylcarbamate: Another closely related compound with variations in the position of the chloro and formyl groups.
Uniqueness
Tert-butyl 2-(6-chloro-4-formylpyridin-2-YL)ethylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H17ClN2O3 |
|---|---|
Poids moléculaire |
284.74 g/mol |
Nom IUPAC |
tert-butyl N-[2-(6-chloro-4-formylpyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17ClN2O3/c1-13(2,3)19-12(18)15-5-4-10-6-9(8-17)7-11(14)16-10/h6-8H,4-5H2,1-3H3,(H,15,18) |
Clé InChI |
VTCVPIUPCBSCNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


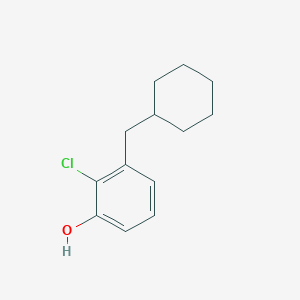

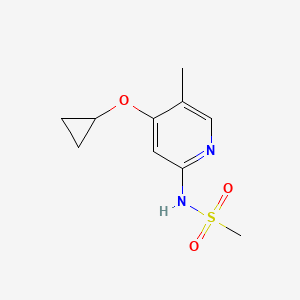

![2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838632.png)


